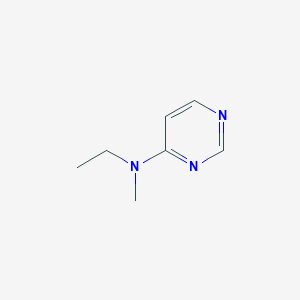

N-ethyl-N-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

77200-09-0 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-ethyl-N-methylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-3-10(2)7-4-5-8-6-9-7/h4-6H,3H2,1-2H3 |

InChI Key |

JLRLUDJWOZSSEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N Methylpyrimidin 4 Amine and Its Analogs

Established Synthetic Routes to Pyrimidin-4-amines

The construction of the pyrimidin-4-amine core is a well-established field with several reliable synthetic pathways. nih.gov A common and historical approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or urea (B33335) derivative. For instance, the Traube purine (B94841) synthesis, though focused on purines, demonstrates the fundamental cyclization of a triaminopyrimidine with formic acid, highlighting the versatility of pyrimidine (B1678525) precursors. wikipedia.org

More direct methods often start from readily available pyrimidine derivatives. One key intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, is crucial in the industrial synthesis of thiamine (B1217682) (Vitamin B1). google.com Its preparation underscores the importance of functionalizing the pyrimidine ring. google.com General strategies for synthesizing 4-aminopyrimidines often involve the cyclization of N-substituted N-(3-amino-2-cyanoallyl)amines with alkylnitriles. google.com This method provides a direct route to 2-alkyl-4-amino-5-formylaminomethylpyrimidines. google.com Additionally, 2,4-diaminopyrimidines can be synthesized from the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution with various anilines. nih.gov

Alkylation Strategies for N-ethyl-N-methylpyrimidin-4-amine Elaboration

Direct alkylation of a primary or secondary amine on the pyrimidine ring is a primary method for synthesizing this compound. However, this approach can be challenging due to the potential for over-alkylation. masterorganicchemistry.comwikipedia.org

The reaction of a pyrimidin-4-amine with alkyl halides, such as methyl iodide or ethyl bromide, is a conventional method for introducing alkyl groups onto the amino functionality. europeanscience.orgorgsyn.org This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org The choice of base and solvent is critical to optimize the reaction yield and selectivity. Common bases include potassium carbonate and cesium acetate. acs.orgla-press.orgchemrxiv.org

The reactivity of the pyrimidine ring and the amine substituent can influence the site of alkylation. For instance, the alkylation of 2-amino-6-methylpyrimidin-4-one with alkyl halides can lead to a mixture of N3- and O4-alkylated products, depending on the reaction conditions. europeanscience.org To circumvent issues with selectivity, N-aminopyridinium salts have been developed as ammonia (B1221849) surrogates, allowing for controlled monoalkylation. chemrxiv.org

| Precursor | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ | Acetone | r.t., 24 h | N1-Alkylated Pyrimidinone | la-press.org |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | Diethyl 2-bromomalonate | K₂CO₃ | Acetone | r.t., 24 h | N1-Alkylated Pyrimidinone | la-press.org |

| Uracil | Alkylating Agent | AS@HTC | CH₃CN | Reflux, 12 h | N-Alkylated Pyrimidine | ias.ac.in |

| 2-Amino-6-methylpyrimidin-4-one | Alkyl Halides (C4-C9) | - | Absolute Alcohol | - | N3- and O4-Alkylated Products | europeanscience.org |

Optimizing reaction conditions is crucial for the efficient and selective incorporation of ethyl and methyl groups. The choice of solvent can significantly impact the reaction outcome; polar aprotic solvents like DMF and acetonitrile (B52724) are commonly used. acs.orgresearchgate.net The temperature is another critical parameter, with reactions often performed at elevated temperatures to drive the alkylation to completion. acs.orgnih.gov

Catalytic systems have been developed to improve the efficiency and environmental friendliness of N-alkylation reactions. For example, ammonium (B1175870) sulfate-coated hydrothermal carbon (AS@HTC) has been used as a reusable heterogeneous catalyst for the N-alkylation of pyrimidines. ias.ac.in Transition-metal catalysts, such as those based on nickel, can facilitate the dehydrogenative coupling of alcohols and amidines to form pyrimidines, offering an atom-economical alternative to the use of alkyl halides. researchgate.net

Reductive Amination Approaches for Amine Functionality

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds and amines via an imine intermediate. masterorganicchemistry.comwikipedia.org This one-pot reaction is widely used in organic synthesis due to its high efficiency and selectivity. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of a pyrimidine-4-carbaldehyde (B152824) with N-ethyl-N-methylamine, or a stepwise approach starting with a primary amine.

The process begins with the formation of an imine from the reaction of a carbonyl group with an amine, which is then reduced to the target amine. youtube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel is also an effective reduction method. wikipedia.orgyoutube.com

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Slightly acidic (pH ~5) | Substituted Amine | masterorganicchemistry.comyoutube.com |

| 2-Methylthio-4-pyrimidine carboxaldehyde | 3-Fluorophenylethylamine | NaBH(OAc)₃ | CH₂Cl₂, cat. AcOH, 14 h | Secondary Amine | nih.gov |

| Aldehyde | Primary Amine | NaBH₄ | Stepwise: Imine formation in MeOH, then reduction | Secondary Amine | organic-chemistry.org |

| Ketone | Ammonium Formate | Cp*Ir complexes | Transfer hydrogenation | Primary Amine | organic-chemistry.org |

Transformations of Nitrogen-Containing Functional Groups to Pyrimidine Amines

Another synthetic strategy involves the transformation of other nitrogen-containing functional groups on the pyrimidine ring into the desired amine functionality. rsc.orgyoutube.com A common precursor is a nitropyrimidine, which can be reduced to the corresponding aminopyrimidine. google.com This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.govgoogle.com

Nitriles can also serve as precursors to amines. The reduction of a pyrimidine-5-carbonitrile to a 5-aminomethylpyrimidine is a key step in certain synthetic routes. researchgate.net This transformation can be accomplished using reducing agents such as diisobutylaluminum hydride (DIBAL-H). researchgate.net Amide functionalities, which consist of a nitrogen atom attached to a carbonyl group, can also be involved in pyrimidine synthesis, often formed through the reaction of an amine with a carboxylic acid derivative. libretexts.org

Multi-Component Reactions in Pyrimidine Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidines in a single step from three or more starting materials. bohrium.comnih.gov These reactions are highly valued in green chemistry as they often reduce the number of synthetic steps and the amount of waste generated. nih.govbenthamdirect.com

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be subsequently oxidized to pyrimidines. A variety of MCRs have been developed for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. bohrium.comnih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov The choice of catalyst, which can range from nanocatalysts to biodegradable options like β-cyclodextrin, can significantly influence the reaction's efficiency and yield. bohrium.comnih.gov

Stereoselective Synthetic Pathways for this compound Enantiomers

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a fundamental technique in stereochemistry. wikipedia.org For a basic compound like this compound, two principal methods are widely applicable: resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Resolution via Diastereomeric Salt Formation

This classical method remains one of the most straightforward and economical approaches for resolving chiral amines on a large scale. ulisboa.pt The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. wikipedia.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in solution. After separation, the pure enantiomer of the amine can be recovered from the crystallized salt by treatment with a base to neutralize the chiral acid.

The selection of the appropriate chiral resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. ulisboa.ptunchainedlabs.com

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type |

|---|---|

| Tartaric Acid | Acid |

| Camphorsulfonic Acid | Acid |

| (S)-Mandelic Acid | Acid |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, which are chiral biocatalysts, to selectively catalyze a reaction with only one enantiomer of the racemic mixture. For chiral amines, lipases are commonly employed enzymes. whiterose.ac.uk

In a typical enzymatic kinetic resolution of a racemic amine, the enzyme catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine (an amide) can then be separated from the unreacted amine enantiomer by standard purification techniques such as chromatography or extraction. The unreacted amine enantiomer is obtained in high enantiomeric purity, and the acylated amine can be hydrolyzed back to the other enantiomer if desired.

The efficiency and selectivity of enzymatic resolution are highly dependent on the choice of enzyme, acylating agent, solvent, and reaction temperature.

Table 2: Research Findings on Enzymatic Resolution of Amines

| Enzyme | Acylating Agent | Substrate Type | Key Findings |

|---|---|---|---|

| Subtilisin | 2,2,2-Trifluoroethyl butyrate | Primary amines | Continuous resolution process developed with high optical purity (>90%). nih.gov |

| Lipase from Candida rugosa | Isopropenyl acetate | 1-(Isopropylamine)-3-phenoxy-2-propanol | High enantiomeric excess of the product (96.2%) achieved in a two-phase system. mdpi.com |

| Lipase B from Candida antarctica (CAL-B) | Lauric acid | Aliphatic and benzylic amines | High enantioselectivity (>99.5% ee) at elevated temperatures (80 °C). |

These stereoselective pathways, particularly through chiral resolution, provide robust methods for obtaining the individual enantiomers of this compound, enabling further investigation into their specific properties and potential applications.

Chemical Reactivity and Functional Group Transformations of N Ethyl N Methylpyrimidin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution: Generally, electrophilic aromatic substitution on the pyrimidine ring is challenging due to the deactivating effect of the two nitrogen atoms, which makes the ring less nucleophilic. wikipedia.orgbhu.ac.in When such reactions do occur, they preferentially take place at the C-5 position, which is the most electron-rich position in the pyrimidine nucleus. wikipedia.orgslideshare.net The presence of the electron-donating N-ethyl-N-methylamino group at the C-4 position is expected to activate the ring towards electrophilic attack, further directing substitution to the C-5 position. researchgate.net Reactions such as nitration and halogenation have been observed on substituted pyrimidines, particularly those bearing activating groups. wikipedia.org

Nucleophilic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.in The positions most prone to nucleophilic attack are C-2, C-4, and C-6. wikipedia.orgslideshare.net In the case of N-ethyl-N-methylpyrimidin-4-amine, the amino group at the C-4 position is not a leaving group. However, if a suitable leaving group, such as a halogen, were present at the C-2 or C-6 positions, it would be readily displaced by a nucleophile. Studies on related 2,4-dihalopyrimidines show that nucleophilic attack generally occurs selectively at the 4-position. stackexchange.comwuxiapptec.com The introduction of an amino group at one position can deactivate the ring towards a second SNAr reaction, often requiring harsher conditions for subsequent substitutions. thieme-connect.com

| Reaction Type | Favorable Positions | Influence of N-ethyl-N-methylamino Group |

| Electrophilic Substitution | C-5 wikipedia.orgslideshare.net | Activating, directs to C-5 researchgate.net |

| Nucleophilic Substitution | C-2, C-4, C-6 wikipedia.orgslideshare.net | Deactivating for further substitution thieme-connect.com |

Alkylation and Quaternization Reactions at Amine Nitrogen Centers

The exocyclic tertiary amine group of this compound is a key site of reactivity, readily undergoing alkylation to form quaternary ammonium (B1175870) salts.

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menschutkin reaction. mdpi.com This is a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com The quaternization of the exocyclic nitrogen in this compound would proceed by the attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The rate of this reaction is influenced by factors such as the nature of the alkyl halide and the solvent polarity. mdpi.com While the pyrimidine ring itself contains nitrogen atoms, N-alkylation of the ring nitrogens is generally more difficult compared to the exocyclic amine due to the decreased basicity of the ring nitrogens. wikipedia.org

Formation and Characterization of Quaternary Ammonium Salts

The synthesis of quaternary ammonium salts from this compound involves its reaction with an alkylating agent, such as an alkyl halide. For example, reaction with methyl iodide would yield N-ethyl-N,N-dimethylpyrimidin-4-aminium iodide.

The formation of these quaternary ammonium salts can be confirmed through various analytical techniques. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterization, with the appearance of new signals corresponding to the protons of the newly introduced alkyl group and a downfield shift of the signals for the protons adjacent to the now positively charged nitrogen atom. mdpi.com Mass spectrometry would show a molecular ion corresponding to the cationic part of the salt. mdpi.com

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | N-ethyl-N,N-dimethylpyrimidin-4-aminium iodide |

| This compound | Ethyl Bromide | N,N-diethyl-N-methylpyrimidin-4-aminium bromide |

N-Dealkylation Mechanisms and Applications

The removal of an alkyl group from a nitrogen atom, known as N-dealkylation, is a significant transformation in both biological systems and synthetic chemistry. nih.govnih.gov For this compound, this would involve the cleavage of either the N-ethyl or N-methyl bond.

In a biological context, N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. mdpi.commdpi.com The mechanism generally involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. mdpi.com This intermediate then spontaneously decomposes to yield a secondary amine and an aldehyde (formaldehyde from demethylation or acetaldehyde (B116499) from deethylation). mdpi.com

Chemically, N-dealkylation can be achieved through various methods. One common approach involves the use of reagents like chloroformates.

Catalytic Strategies for Selective N-Dealkylation

Catalytic methods for N-dealkylation offer advantages in terms of efficiency and selectivity. nih.gov Transition metal catalysts, particularly those based on palladium, have been extensively studied for the N-dealkylation of tertiary amines. nih.gov These reactions often require specific conditions, such as the presence of an acid and elevated temperatures. nih.gov

Photoredox catalysis has emerged as a mild and highly functional group-tolerant method for N-dealkylation. nih.gov This approach utilizes a photocatalyst that, upon irradiation with light, can initiate the dealkylation process through an oxidative pathway. Other catalytic systems, including those based on gold or platinum, have also been employed for the N-dealkylation of various amines. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, N-dealkylation has been observed as a metabolic pathway, indicating the feasibility of this transformation within related heterocyclic systems. nih.gov

Oxidative Transformations and Stability of the Amine Moiety

The tertiary amine group in this compound is susceptible to oxidation. mdpi.com The stability of this moiety is dependent on the oxidizing conditions.

Amine Oxidation Pathways and Products

The oxidation of tertiary amines can lead to several products. One common pathway is N-oxidation, which involves the formation of an amine oxide (N-oxide) by reagents such as hydrogen peroxide or peroxy acids. rsc.org For this compound, this would result in the formation of this compound N-oxide.

| Oxidation Pathway | Product(s) |

| N-Oxidation | This compound N-oxide |

| N-Demethylation | N-ethylpyrimidin-4-amine and Formaldehyde |

| N-Deethylation | N-methylpyrimidin-4-amine and Acetaldehyde |

Selective Functionalization of Alkyl Substituents

Recent advancements in catalysis have enabled the selective functionalization of α-C(sp³)–H bonds in trialkylamines. nih.gov These methods often rely on radical-based processes, such as hydrogen atom transfer (HAT) catalysis. In such a system, a catalyst can reversibly abstract a hydrogen atom from the α-position of the alkyl groups, forming an α-amino radical. The selectivity of this process is often governed by the stability of the resulting radical and steric factors. For this compound, this would involve the formation of radicals at either the methylene (B1212753) (–CH2–) position of the ethyl group or the methyl (–CH3) group. Generally, the reaction site is determined by overcoming the inherent steric hindrance, with a preference for the more crowded location. nih.gov

Another potential strategy for functionalizing the alkyl substituents is through directed metalation. The nitrogen atom of the pyrimidine ring or the exocyclic amino group can act as a directing group, guiding a strong base like an organolithium reagent to deprotonate a nearby C-H bond. wikipedia.orgbaranlab.org While this is more commonly applied to the functionalization of the pyrimidine ring itself, under certain conditions, it could potentially be directed towards the alkyl groups, although this is less common and more challenging to control.

The selective functionalization of one alkyl group over the other (ethyl vs. methyl) would likely depend on subtle differences in reaction conditions and the catalytic system employed. For instance, a catalyst with a specific steric profile might preferentially interact with the less hindered methyl group, while other systems might favor the methylene position of the ethyl group due to the formation of a more stable secondary radical.

A hypothetical example of a selective functionalization reaction on a related trialkylamine is presented in the table below, illustrating the concept of α-C-H functionalization.

| Reactant | Reaction Type | Catalyst/Reagent | Product | Key Finding |

|---|---|---|---|---|

| Generic Trialkylamine | α-C-H Functionalization | Visible Light Photoredox Catalyst & Reversible HAT Catalyst | α-Functionalized Trialkylamine | Allows for the selective formation of a C-C bond at the more sterically hindered α-position of the amine. nih.gov |

Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. jocpr.com In the context of this compound, these reactions are primarily relevant for the derivatization of the pyrimidine ring, assuming a pre-functionalized starting material (e.g., a halogenated pyrimidine). The N-ethyl-N-methylamino group itself can be introduced onto a pyrimidine scaffold using a palladium-catalyzed Buchwald-Hartwig amination. nih.govrsc.org

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and would involve the reaction of a 4-halopyrimidine (e.g., 4-chloro- or 4-bromopyrimidine) with N-ethyl-N-methylamine in the presence of a palladium catalyst and a suitable base. nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups.

Once the N-ethyl-N-methylamino group is in place, if the pyrimidine ring bears another functional handle such as a halogen, further derivatization can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is widely used to form C-C bonds by reacting an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst. researchgate.net This would allow for the introduction of a wide variety of aryl or vinyl substituents onto the pyrimidine core.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. nih.gov

The following table provides illustrative examples of metal-catalyzed cross-coupling reactions on analogous heterocyclic systems, demonstrating the potential for derivatization.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| 4-Halopyrimidine | N-Ethyl-N-methylamine | Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | This compound | nih.govrsc.org |

| Halogenated Pyrimidine Derivative | Arylboronic Acid | Suzuki-Miyaura Coupling | Pd Catalyst, Base | Aryl-substituted Pyrimidine Derivative | researchgate.net |

Advanced Spectroscopic Characterization and Analytical Techniques in Research on N Ethyl N Methylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of N-ethyl-N-methylpyrimidin-4-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-Resolution 1H and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. In the ¹H NMR spectrum of a related compound, N-methylethanamine, the proton ratio observed corresponds to the structural formula. docbrown.info For this compound, distinct signals would be expected for the ethyl and methyl groups attached to the amine nitrogen, as well as for the protons on the pyrimidine (B1678525) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Similarly, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms within the molecule. docbrown.info For this compound, separate resonances are anticipated for the methyl and ethyl carbons of the amino group, and the distinct carbons of the pyrimidine ring. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of neighboring atoms. docbrown.infowisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions. The data below is illustrative.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.0 | 35 - 45 |

| N-CH₂-CH₃ | 3.2 - 3.5 (quartet) | 45 - 55 |

| N-CH₂-CH₃ | 1.1 - 1.3 (triplet) | 10 - 20 |

| Pyrimidine C2-H | 8.5 - 8.7 | 155 - 160 |

| Pyrimidine C5-H | 6.5 - 6.7 | 105 - 115 |

| Pyrimidine C6-H | 8.2 - 8.4 | 150 - 155 |

| Pyrimidine C4 | --- | 160 - 165 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This technique would definitively link the proton signals of the N-methyl, N-ethyl, and pyrimidine ring protons to their corresponding carbon atoms. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting fragments of the molecule. For instance, an HMBC spectrum could show correlations between the N-methyl and N-ethyl protons and the C4 carbon of the pyrimidine ring, confirming the attachment of the amino group to the ring. sdsu.eduscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₇H₁₁N₃), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula. The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov The fragmentation patterns observed in the mass spectrum, resulting from the ionization process, can provide further structural clues. For instance, the loss of ethyl or methyl groups would result in characteristic fragment ions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups.

For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the alkyl groups and the pyrimidine ring, typically in the range of 2800-3100 cm⁻¹. docbrown.info

C=N and C=C stretching vibrations within the pyrimidine ring, generally appearing in the 1400-1650 cm⁻¹ region. researchgate.net

C-N stretching vibrations of the amine group, which are expected in the 1020-1250 cm⁻¹ range. docbrown.info

The fingerprint region of the spectra (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info While IR and Raman are complementary techniques, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyrimidine ring. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline form. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would yield detailed information on its solid-state conformation. researchgate.net This would include data on the planarity of the pyrimidine ring, the geometry of the amino substituent, and how the molecules pack together in the crystal lattice. researchgate.net This technique can unambiguously confirm the connectivity established by NMR and MS, providing a complete and high-resolution picture of the molecule's structure.

Computational and Theoretical Chemistry Studies of N Ethyl N Methylpyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitybenthamdirect.com

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering profound insights into the electronic structure and reactivity of molecules. For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in optimizing molecular geometry and predicting a range of chemical properties.

Quantum Chemical Descriptors and Their Interpretation

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity, stability, and other properties. These descriptors are calculated from the optimized molecular geometry and include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. irjweb.com

For a typical N-substituted pyrimidine derivative, these descriptors provide a framework for understanding its chemical behavior. For instance, a higher ionization potential suggests greater stability, while a lower value indicates it is a better electron donor. irjweb.com The absolute hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution; a harder molecule is less reactive, while a softer molecule is more reactive.

Table 1: Representative Quantum Chemical Descriptors for a Pyrimidine Derivative Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory. Values are illustrative.

| Descriptor | Symbol | Illustrative Value | Interpretation |

|---|---|---|---|

| Ionization Potential | I | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity | A | 0.9 eV | Energy released when an electron is added. |

| Electronegativity | χ | 3.55 eV | The power to attract electrons. |

| Chemical Hardness | η | 2.65 eV | Resistance to deformation of electron cloud. |

| Chemical Softness | S | 0.38 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. irjweb.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. benthamdirect.comresearchgate.net For pyrimidine derivatives, the HOMO is often localized on the electron-rich pyrimidine ring and the nitrogen-containing substituents, while the LUMO is typically distributed over the pyrimidine ring itself. irjweb.comresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Pyrimidine Derivative Calculated at the B3LYP/6-311G++(d,p) level. Values are illustrative.

| Orbital | Energy (eV) |

|---|---|

| E_HOMO | -6.26 |

| E_LUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. irjweb.com They are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. Different colors on the MEP map represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. researchgate.netnih.gov

For a molecule like N-ethyl-N-methylpyrimidin-4-amine, the MEP map would be expected to show regions of high negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them likely sites for protonation and hydrogen bonding. rsc.orgrsc.org The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential (blue).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound, revealing how they behave in a solution or when interacting with a biological target. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

For pyrimidine derivatives, which are known to interact with various biological targets such as kinases and other enzymes, molecular docking can provide crucial information about their binding modes. nih.govnih.gov

Computational Elucidation of Binding Modes and Affinities

Docking simulations can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. lew.ro The simulations also provide a scoring function that estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. researchgate.net

In a hypothetical docking study of this compound with a protein kinase, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors with amino acid residues in the active site. The ethyl and methyl groups could form hydrophobic interactions with nonpolar residues. lew.ro

Table 3: Representative Molecular Docking Results for a Pyrimidine Derivative with a Protein Kinase These results are hypothetical and for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Pyrimidine N1 with backbone NH of Valine; Pyrimidine N3 with side chain OH of Serine |

| Key Hydrophobic Interactions | Ethyl and methyl groups with side chains of Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, in particular, offer a sophisticated approach by considering the spatial arrangement of atoms and the resulting molecular fields. nih.govijpsonline.comresearchgate.net These models are instrumental in predicting the activity of novel molecules and guiding the optimization of lead compounds. peerj.com For this compound and its analogs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to elucidate the key structural features governing their biological function. peerj.commdpi.com

The development of a robust 3D-QSAR model commences with the careful selection of a dataset of compounds with a wide range of biological activities. mdpi.com These activities, typically expressed as IC₅₀ or EC₅₀ values, are converted to a logarithmic scale (pIC₅₀) for the analysis. peerj.com A crucial step in 3D-QSAR is the molecular alignment of the compounds, which assumes that molecules with a common scaffold will bind to the receptor in a similar orientation. peerj.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. ijpsonline.commdpi.comnih.govresearchgate.net In a standard CoMFA procedure, the aligned molecules are placed in a 3D grid. researchgate.net A probe atom, typically a sp³ carbon with a +1 charge, is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. ijpsonline.comresearchgate.net This process generates a large data table, which is then analyzed using partial least squares (PLS) to derive a QSAR model. ijpsonline.com

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecule would likely lead to an increase or decrease in biological activity. nih.gov For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, CoMFA revealed that the steric and electrostatic fields contributed 63% and 37%, respectively, to the model. peerj.com

Table 1: Representative Statistical Results of a CoMFA Model

| Parameter | Value | Description |

| q² | 0.774 | Cross-validated correlation coefficient, indicating good internal predictive ability. peerj.com |

| r² | 0.965 | Non-cross-validated correlation coefficient, showing a high degree of correlation. peerj.com |

| ONC | 6 | Optimum number of components, representing the number of latent variables used in the PLS model. peerj.com |

| r²_pred | 0.703 | Predictive correlation coefficient for an external test set, confirming the model's predictive power. peerj.com |

| SEP | 0.425 | Standard error of prediction. nih.gov |

This table presents hypothetical data based on typical CoMFA studies for illustrative purposes.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that complements CoMFA. mdpi.comnih.govnih.gov Instead of using Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices at each grid point based on five different physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govmdpi.com This broader range of descriptors can often lead to more detailed and interpretable 3D-QSAR models. nih.gov

The CoMSIA method uses a Gaussian function to calculate the similarity indices, which provides a smoother and more readily interpretable contour map compared to CoMFA. nih.gov In the analysis of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, a CoMSIA model yielded a cross-validated q² of 0.676 and a predictive r² of 0.548, with the steric and electrostatic fields contributing 57.2% and 42.8%, respectively. peerj.com

Table 2: Statistical Parameters of a Representative CoMSIA Model

| Parameter | Value | Description |

| q² | 0.676 | Cross-validated correlation coefficient, indicating good internal predictivity. peerj.com |

| r² | 0.949 | Non-cross-validated correlation coefficient. peerj.com |

| ONC | 6 | Optimum number of components. peerj.com |

| r²_pred | 0.548 | Predictive correlation coefficient for an external test set. peerj.com |

This table presents hypothetical data based on typical CoMSIA studies for illustrative purposes.

Free Energy Calculations of Ligand Binding (e.g., MM-PB/GB(SA), LIE)

Understanding the thermodynamics of ligand binding is crucial for drug design. Free energy calculations provide a quantitative measure of the binding affinity between a ligand, such as this compound, and its biological target. nih.govresearchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM-PB/GBSA) and Linear Interaction Energy (LIE) are popular end-point methods for these calculations. nih.govnih.govsemanticscholar.org

The MM-PBSA and MM-GBSA methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govfrontiersin.org The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. nih.gov The free energy of each state is composed of the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_sol), and the entropic contribution (-TΔS). nih.gov The solvation free energy is further divided into polar and non-polar components. nih.gov The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). frontiersin.orgvu.nl

The Linear Interaction Energy (LIE) method offers a different approach, estimating the binding free energy from the change in the electrostatic and van der Waals interaction energies between the ligand and its environment upon binding. ambermd.orgnih.gov These interaction energies are averaged from molecular dynamics simulations of the ligand in its free and bound states. ambermd.org The final binding free energy is a scaled sum of the changes in these interaction energies. ambermd.orgresearchgate.net

Table 3: Illustrative Breakdown of Binding Free Energy Components (MM-PBSA)

| Energy Component | Value (kJ/mol) | Description |

| ΔE_vdW | -250.0 | van der Waals energy contribution. nih.gov |

| ΔE_ele | -100.0 | Electrostatic energy contribution. nih.gov |

| ΔG_polar | 180.0 | Polar solvation energy. frontiersin.org |

| ΔG_nonpolar | -25.0 | Non-polar solvation energy (SASA). vu.nl |

| ΔG_bind | -195.0 | Total binding free energy. |

This table presents hypothetical data for illustrative purposes.

Solvation Models in Computational Chemistry

The solvent environment plays a critical role in molecular interactions, and accurately modeling its effects is essential for meaningful computational studies. Solvation models in computational chemistry can be broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost.

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant, offering a computationally efficient way to account for solvation effects. The Poisson-Boltzmann (PB) and Generalized Born (GB) models are two of the most widely used implicit solvation methods in the context of MM-PB/GBSA calculations. nih.govrsc.orgresearchgate.net The PB method solves the Poisson-Boltzmann equation to calculate the electrostatic potential around the solute, while the GB model provides an approximation to the PB solution that is computationally faster. nih.gov The non-polar contribution to the solvation free energy is often calculated based on the solvent-accessible surface area (SASA), which is the surface area of the molecule that is accessible to the solvent. vu.nl The choice of the solvation model and its parameters, such as the dielectric constant, can significantly influence the results of free energy calculations. vu.nl

Structure Activity Relationship Sar Investigations of N Ethyl N Methylpyrimidin 4 Amine Derivatives

Systemic Analysis of Substituent Effects on Pyrimidine (B1678525) Ring and Side Chains

The pyrimidine ring is a versatile core structure in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents. researchgate.net The position and nature of these substituents on the pyrimidine nucleus, as well as on the associated side chains, profoundly influence the compound's interaction with biological targets. researchgate.net

Systematic studies have demonstrated that the introduction of different functional groups at various positions of the pyrimidine ring can modulate a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting its pharmacokinetic and pharmacodynamic profile. For instance, the addition of a methyl group to the pyrimidine ring can influence binding affinity to enzymes and receptors.

Investigations into polysubstituted pyrimidine derivatives have shown that even the length of substituents at the C-5 position can impact biological activity, with both monoaryl and bisaryl-substituted 2-aminopyrimidines demonstrating potent inhibition of PGE2 generation. rsc.org Furthermore, the presence of specific moieties, such as methoxy (B1213986) and nitro groups, has been associated with enhanced anti-inflammatory activities in pyrimidine derivatives. rsc.org

Table 1: Effect of Substituents on the Biological Activity of Pyrimidine Derivatives

| Compound Class | Substituent Modification | Observed Effect on Activity | Reference |

| Polysubstituted pyrimidines | Monoaryl and bisaryl substitution at C-5 | Potent inhibition of PGE2 generation | rsc.org |

| Pyrimidines | Addition of methoxy and nitro groups | Enhanced anti-inflammatory activities | rsc.org |

| N-benzyl-2-phenylpyrimidin-4-amines | Medicinal chemistry optimization | Nanomolar inhibitory potency against USP1/UAF1 | nih.gov |

Role of the N-ethyl and N-methyl Groups in Modulating Molecular Recognition

The N-ethyl and N-methyl groups attached to the exocyclic amine of N-ethyl-N-methylpyrimidin-4-amine are not merely passive components of the molecule. These small alkyl groups play a crucial role in modulating molecular recognition and binding affinity to target proteins. Their size, conformation, and lipophilicity can significantly influence how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.

In studies of related amine derivatives, the nature of the N-alkyl substituents has been shown to be a key determinant of activity. For example, in a series of N-ethyl substituted cathinones, the potency of dopamine (B1211576) uptake inhibition was found to increase with the elongation of an aliphatic side chain from a methyl to a propyl group. ub.edu This underscores the principle that even subtle changes in alkyl chain length can have a profound impact on biological activity.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. koreascience.kr For this compound derivatives, pharmacophore models can be generated based on the structures of known active compounds to guide the design of new, more potent analogues.

A typical pharmacophore model for pyrimidine-based compounds might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. koreascience.krnih.gov The pyrimidine ring itself often serves as a key scaffold, capable of forming hydrogen bonds and acting as a bioisostere for other aromatic systems. nih.gov The N-ethyl and N-methyl groups would be represented as hydrophobic features within the model.

Ligand-based design principles leverage the information from a set of active molecules to deduce the structural requirements for activity. By aligning the structures of several active this compound derivatives, common chemical features can be identified and incorporated into a pharmacophore hypothesis. This hypothesis can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. nih.gov

For instance, a pharmacophore model developed for a series of MMP-9 inhibitors, which can include pyrimidine structures, identified a five-point hypothesis (DDHRR_1) that was statistically validated and used for virtual screening. nih.gov Such models provide a rational basis for the design of new compounds with improved biological activity.

Table 2: Common Pharmacophoric Features in Pyrimidine Derivatives

| Pharmacophoric Feature | Role in Molecular Interaction | Reference |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups on the target protein. | koreascience.kr |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the target protein. | koreascience.kr |

| Hydrophobic Group | Engages in van der Waals interactions with hydrophobic pockets of the target. | koreascience.kr |

| Aromatic Ring | Participates in π-π stacking or other aromatic interactions. | nih.gov |

Design Strategies for Potency, Selectivity, and Bioavailability Optimization

The ultimate goal of SAR studies is to guide the rational design of drug candidates with optimized potency, selectivity, and bioavailability. For this compound derivatives, several strategies can be employed to achieve these objectives.

Potency Enhancement: Potency can often be improved by optimizing the interactions between the ligand and its target. This can involve modifying substituents to enhance binding affinity, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic interactions. The systematic exploration of different substituents on the pyrimidine ring and side chains, as discussed in section 6.1, is a key strategy for potency enhancement.

Selectivity Improvement: Achieving selectivity for a specific target over other related proteins is a major challenge in drug design. Structural modifications can be made to exploit subtle differences in the binding sites of different targets. For instance, in a study of pyrimidine and pyridine (B92270) derivatives, the nature of the aromatic ring and the length of an alkyl chain were found to influence selectivity between different cholinesterases. nih.gov The pyrimidine diamine scaffold bearing an indole (B1671886) moiety, for example, drove selectivity toward BChE inhibition. nih.gov

Bioavailability Optimization: Oral bioavailability is a critical property for many drugs. It is influenced by factors such as aqueous solubility and cell membrane permeability. The introduction of polar groups can improve solubility, while increasing lipophilicity can enhance membrane permeability. A balance between these properties is often required. The use of bioisosteric replacements, such as replacing a phenyl group with a pyrimidine ring, can sometimes improve pharmacokinetic properties. nih.gov In one study, a pyrimidine-based compound was identified as a potent and orally bioavailable bone anabolic agent. nih.gov

Computational approaches, such as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be used to assess the likely pharmacokinetic properties of designed molecules before they are synthesized, thereby prioritizing compounds with a higher probability of success.

Mechanistic Investigations of Molecular and Biological Interactions of N Ethyl N Methylpyrimidin 4 Amine

Identification and Validation of Specific Molecular Targets

The identification of specific molecular targets for novel chemical entities is a critical step in understanding their mechanism of action. For N-ethyl-N-methylpyrimidin-4-amine, a substituted pyrimidine (B1678525), the primary targets of interest are often kinases and other enzymes where the pyrimidine core can act as a scaffold for binding within ATP-binding sites or allosteric pockets.

The validation of these targets typically involves a cascade of in vitro and cell-based assays. Initial screening often employs high-throughput methods to assess the compound's activity against a panel of purified enzymes or receptors. Hits from these primary screens are then subjected to more rigorous validation, including determination of potency (e.g., IC50 or EC50 values), selectivity profiling against related targets, and confirmation of engagement with the target within a cellular context.

For pyrimidine derivatives, FMS-like Tyrosine Kinase-3 (FLT3) has emerged as a significant target, particularly in the context of acute myeloid leukemia (AML). nih.govnih.gov The validation of FLT3 as a target for pyrimidine-based compounds involves demonstrating their ability to inhibit its kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation. nih.govresearchgate.net

Ligand-Receptor Binding Kinetics and Thermodynamic Characterization

Understanding the kinetics and thermodynamics of how a ligand like this compound binds to its receptor provides a deeper insight into the stability and nature of the interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in characterizing these parameters.

Binding kinetics, encompassing the association (kₐ) and dissociation (kₑ) rate constants, define the time course of the ligand-receptor interaction. The ratio of these rates determines the equilibrium dissociation constant (Kᴅ), a measure of binding affinity. A slow dissociation rate, for instance, can lead to a prolonged duration of action.

Thermodynamic characterization dissects the binding event into its enthalpic (ΔH) and entropic (ΔS) contributions. These parameters reveal the driving forces behind the interaction. For example, a favorable enthalpic change often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a positive entropic change can result from the release of ordered solvent molecules from the binding site. Computational methods like Molecular Mechanics Poison-Boltzmann Surface Area (MM-PBSA) can also be employed to estimate the binding free energy and its components.

Enzyme Inhibition and Activation Mechanisms

This compound and its structural analogs have been investigated for their potential to modulate the activity of several key enzymes through inhibition or activation. The following sections explore these interactions in detail.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. nih.gov The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes.

The potential for this compound to act as a COX inhibitor would likely be assessed through in vitro assays using purified ovine COX-1 and human recombinant COX-2. nih.gov The inhibitory activity is typically quantified by measuring the reduction in prostaglandin (B15479496) production in the presence of the compound. While studies on some alkaloid derivatives have shown modest COX-2 inhibitory activity, there is a lack of specific data for this compound in the current literature. nih.gov

Glucokinase (GK) Activation and PPARγ Modulation

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. nih.gov Glucokinase activators (GKAs) are a class of compounds that enhance the enzyme's activity, leading to increased glucose uptake and insulin (B600854) secretion. nih.gov The activation of GK by small molecules is typically assessed by measuring the increase in the enzyme's maximal velocity (Vmax) and/or a decrease in the substrate concentration at half-maximal velocity (S0.5 for glucose). nih.gov While no direct evidence links this compound to GK activation, the search for novel GKAs is an active area of research for type 2 diabetes treatment. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and insulin sensitivity. nih.govdovepress.com Modulators of PPARγ can act as agonists, partial agonists, or inverse agonists, each having distinct effects on gene expression and physiological outcomes. nih.gov The discovery of novel PPARγ modulators often involves screening for compounds that can alter the receptor's transcriptional activity. nih.gov Currently, there is no published research specifically investigating the interaction of this compound with PPARγ.

FMS-like Tyrosine Kinase-3 (FLT3) Inhibition

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. nih.govnih.govresearchgate.net This makes FLT3 a prime therapeutic target. Several pyrimidine-based derivatives have been developed as potent FLT3 inhibitors. nih.govnih.govresearchgate.net

The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of the substrate and subsequent downstream signaling. researchgate.netnih.gov Studies on diaminopyrimidine derivatives have shown that substitutions at the 2- and 4-positions of the pyrimidine ring are critical for activity. uky.edu For instance, N-methylation at the 2-amine position has been reported to abrogate activity against FLT3. uky.edu The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50).

Below is a table of structurally related pyrimidine derivatives and their reported FLT3 inhibitory activities, which provides context for the potential of this compound as an FLT3 inhibitor.

| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |

| Compound 7r (a pyrimidine-2,4-diamine derivative) | FLT3 | 7.82 | MV4-11 | 46.07 |

| Compound 7r (a pyrimidine-2,4-diamine derivative) | FLT3 | 7.82 | MOLM-13 | 51.6 |

| FN-1501 (a 1H-pyrazole-3-carboxamide derivative) | FLT3 | 2.33 | - | - |

| Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | FLT3 | 0.089 | MV4-11 | 1.22 |

| Compound 12b (a 4-azaaryl-N-phenylpyrimidin-2-amine derivative) | FLT3 | - | MV4-11 | - |

| Compound 12r (a 4-azaaryl-N-phenylpyrimidin-2-amine derivative) | FLT3 | - | MV4-11 | - |

This table is for illustrative purposes and includes data for compounds structurally related to this compound. The specific activity of this compound has not been reported.

Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govattogene.comnih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. attogene.com

The inhibitory potential of a compound against AChE is typically determined using a colorimetric assay, such as the Ellman method, which measures the product of the enzymatic reaction. attogene.com High-throughput screening assays have been developed to efficiently identify novel AChE inhibitors from large compound libraries. nih.gov While various chemical scaffolds have been explored for AChE inhibition, there is currently no specific data available on the activity of this compound against this enzyme.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

There is currently no published research specifically investigating the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS). Nitric oxide synthases (NOSs) are a family of enzymes responsible for the production of nitric oxide (NO), a key cellular signaling molecule. wikipedia.org The inducible isoform, iNOS, is primarily involved in immune responses, producing large quantities of NO to combat pathogens. wikipedia.org

While direct data on this compound is absent, studies on structurally related aminopyridine derivatives have demonstrated notable iNOS inhibition. For instance, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of iNOS activity. nih.gov Research into various 2-amino-4-methylpyridine analogues has been conducted to explore their potential as tracers for imaging iNOS expression. nih.gov However, these findings on analogous compounds cannot be directly extrapolated to this compound without specific experimental validation.

Modulatory Effects on Intracellular Signaling Pathways

The effects of this compound on intracellular signaling pathways have not been specifically documented in the scientific literature. The pyrimidine nucleus is a fundamental component of nucleic acids and, as such, pyrimidine derivatives are often investigated for their potential to interact with a wide array of cellular signaling cascades. nih.gov For example, various substituted pyrimidines have been synthesized and evaluated for their impact on pathways related to cell growth and inflammation. nih.govnih.gov

Research on other pyrimidine derivatives has shown engagement with targets such as G-protein coupled receptors (GPCRs) and kinases. nih.gov However, without dedicated studies on this compound, its specific modulatory effects on any intracellular signaling pathways remain unknown.

Investigation of Ion-Associate Complex Formation and Biological Relevance

There are no available studies on the formation of ion-associate complexes involving this compound. The formation of such complexes can be crucial for understanding the interactions between bioactive molecules and their biological receptors, and can influence their pharmacokinetic properties. mdpi.com

Research in this area has been conducted on other nitrogen-containing heterocyclic compounds. For example, the synthesis and characterization of an ion-associate complex between 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) and tetraphenylborate (B1193919) have been described, highlighting the importance of these interactions in the development of new analytical methods and understanding biological activity. mdpi.com Nevertheless, the capacity of this compound to form such complexes and the potential biological relevance of these interactions have not been explored.

Advanced Research Applications and Horizons for N Ethyl N Methylpyrimidin 4 Amine

Materials Science Applications, including Corrosion Inhibition Studies

There is currently a lack of published research specifically investigating N-ethyl-N-methylpyrimidin-4-amine as a corrosion inhibitor. However, the broader class of pyrimidine (B1678525) derivatives has been the subject of numerous studies for their potential to protect various metals from corrosion, particularly in acidic environments. nouryon.comresearchgate.net These studies provide a strong theoretical basis for the potential application of this compound in this field.

Pyrimidine derivatives are recognized for their efficacy as corrosion inhibitors due to the presence of nitrogen atoms and π-electrons in their aromatic structure. researchgate.net These features are believed to facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosive process. researchgate.net The mechanism of inhibition is often described as a mixed-type, affecting both anodic and cathodic reactions, though it can be predominantly cathodic. researchgate.net

Research on various pyrimidine derivatives has demonstrated significant inhibition efficiencies. For instance, studies on mild steel in hydrochloric acid have shown that certain pyrimidine compounds can achieve inhibition efficiencies ranging from 88% to 97% at a concentration of 400 mg/L. researchgate.net The effectiveness of these inhibitors is influenced by their concentration and the surrounding temperature. mdpi.com The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

The general structure of pyrimidine compounds allows for the introduction of various substituents, which can modulate their inhibitive properties. The presence of heteroatoms like nitrogen, as in this compound, is a key feature that suggests its potential as a corrosion inhibitor. researchgate.net Theoretical studies, including quantum chemical calculations, have been employed to support experimental findings and to predict the effectiveness of different pyrimidine derivatives. researchgate.net

Given the established anticorrosive properties of the pyrimidine scaffold, it is plausible that this compound could also exhibit similar capabilities. Future research would need to be conducted to validate this hypothesis and to determine its specific performance as a corrosion inhibitor under various conditions.

Table 1: Overview of Research on Pyrimidine Derivatives as Corrosion Inhibitors

| Derivative Class | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| Pyrimidine Derivatives | Mild Steel | Hydrochloric Acid | 88 - 97 | Langmuir |

| Aminopyrimidine Derivatives | 1018 Carbon Steel | Nitric Acid | Varies with concentration and temperature | Temkin |

| Pyrimidine-bichalcophene Derivatives | Copper | Nitric Acid | Up to 99.14 | Langmuir |

This table is a summary of findings for the broader class of pyrimidine derivatives and does not represent data for this compound specifically.

Radiopharmaceutical and Molecular Imaging Tracer Development

As of the current date, there is no available scientific literature or published research indicating the development or use of this compound as a radiopharmaceutical or a molecular imaging tracer. The development of such agents is a highly specialized field that involves labeling a molecule with a radionuclide (e.g., for PET or SPECT imaging) to visualize and measure biological processes in vivo. bruker.com While various classes of molecules are investigated for these purposes, there is no indication that this compound has been a candidate in such studies.

Future Directions and Emerging Research Avenues for N Ethyl N Methylpyrimidin 4 Amine

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The chemical synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. The future of producing N-ethyl-N-methylpyrimidin-4-amine will likely be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes. rasayanjournal.co.in

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.com Its application to the synthesis of this compound could significantly improve efficiency.

Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in a solid state, such as through ball milling or grindstone chemistry, minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. rasayanjournal.co.inrsc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysts) in the synthesis of N-heterocyclic compounds is a growing area of interest. mdpi.com Future research could focus on identifying or engineering enzymes that can catalyze the specific steps in the synthesis of this compound, offering high selectivity and mild reaction conditions. unibo.it

Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. mdpi.com This method has been successfully applied to the synthesis of other pyrimidine derivatives and holds promise for this compound.

Table 1: Comparison of Green Synthesis Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. rasayanjournal.co.inmdpi.com | Optimization of final condensation and cyclization steps. |

| Solvent-Free Reactions | Reduced use of hazardous solvents, easier purification. rasayanjournal.co.inrsc.org | Development of a completely solvent-free synthetic route. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comunibo.it | Enantioselective synthesis of chiral derivatives. |

| Ultrasound-Mediated Synthesis | Increased reaction rates and yields, reduced energy consumption. mdpi.com | Facilitating multi-component reactions in a single pot. |

Application of Advanced Spectroscopic Techniques for Real-Time and In-Situ Studies

A detailed understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques can provide real-time and in-situ monitoring of chemical transformations.

Future research could employ:

Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy directly into the reaction vessel can allow for continuous monitoring of reactant consumption and product formation.

In-Situ NMR Spectroscopy: This powerful tool can provide detailed structural information about intermediates and byproducts as they form during a reaction, offering unparalleled mechanistic insights. oup.com

Mass Spectrometry: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be used for real-time analysis of reaction mixtures, helping to identify transient species and elucidate complex reaction pathways.

The data gathered from these techniques can be used to build kinetic models, optimize reaction conditions (temperature, pressure, catalyst loading), and ensure consistent product quality.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be leveraged to accelerate the design and development of novel derivatives of this compound with desired properties.

Emerging applications in this area include:

Predictive Modeling: ML algorithms can be trained on existing data for pyrimidine derivatives to predict various properties of new, unsynthesized compounds, such as their biological activity, toxicity, and physicochemical characteristics. researchgate.netmdpi.com A study on pyridine (B92270) derivatives, for instance, used AI to design and integrate compounds with potential antidiabetic and anticancer activities. nih.gov

Generative Models: AI can be used to generate novel molecular structures that are optimized for a specific biological target or a desired set of properties. This "inverse design" approach can significantly expand the chemical space explored and identify promising new candidates for synthesis and testing. rsc.org

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes, saving time and resources in the laboratory. nih.gov

Table 2: Potential AI and Machine Learning Applications for this compound Research

| Application | Description | Expected Outcome |

|---|---|---|

| Property Prediction | Using ML models to forecast biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netmdpi.com | Prioritization of synthetic targets with a higher probability of success. |

| De Novo Design | Employing generative AI to create novel molecular structures with optimized properties. rsc.org | Discovery of new this compound derivatives with enhanced efficacy. |

| Synthesis Route Optimization | Utilizing AI to predict reaction outcomes and suggest efficient synthetic pathways. nih.gov | More efficient and cost-effective production of target compounds. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Utilities

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. benthamdirect.comgsconlinepress.com Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. researchgate.netijpsr.com This suggests that this compound could have significant, yet undiscovered, therapeutic potential.

Future research should focus on:

Broad-Spectrum Biological Screening: Systematically screening this compound and its analogs against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors.

Anticancer Potential: Given that many pyrimidine derivatives are used in oncology, investigating the cytotoxicity of this compound against various cancer cell lines is a high priority. tandfonline.comekb.eg For example, some pyrimidine-sulfonamide hybrids have shown potent anticancer activity. tandfonline.com

Antimicrobial and Antiviral Activity: The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. This compound should be evaluated for its efficacy against pathogenic bacteria, fungi, and viruses. mdpi.com

Neurological and Metabolic Disorders: Exploring the effects of this compound on targets relevant to neurological conditions or metabolic diseases could open up entirely new therapeutic avenues.

Development of this compound Conjugates for Targeted Delivery

To enhance the therapeutic efficacy and reduce potential side effects, this compound could be incorporated into targeted drug delivery systems. google.com This involves conjugating the compound to a carrier molecule that can selectively deliver it to the desired site of action in the body.

Promising strategies for future development include:

Nanoparticle Encapsulation: Loading this compound into nanoparticles, such as liposomes, dendrimers, or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.gov

Antibody-Drug Conjugates (ADCs): If a specific cellular target is identified, the compound could be linked to an antibody that recognizes a surface antigen on target cells (e.g., cancer cells), leading to highly specific drug delivery.

Prodrug Design: Modifying the structure of this compound to create an inactive prodrug that is converted to the active form by specific enzymes at the target site can improve its therapeutic index.

Hybrid Molecules: Creating hybrid compounds by covalently linking this compound to another pharmacologically active molecule could result in synergistic effects or multi-target activity. tandfonline.com

Interdisciplinary Research Collaborations and Translational Studies

Realizing the full therapeutic potential of this compound will require a collaborative effort across multiple scientific disciplines.

Key collaborations would involve:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel derivatives with improved potency and selectivity.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to elucidate the mechanism of action and evaluate the efficacy and safety of new compounds.

Computational Scientists: To apply AI and molecular modeling techniques for compound design and data analysis. nih.gov